molecular formula C11H25ClO3Si B096062 2-Chloroethyltriisopropoxysilane CAS No. 18023-54-6

2-Chloroethyltriisopropoxysilane

Cat. No. B096062
CAS RN: 18023-54-6
M. Wt: 268.85 g/mol
InChI Key: DDLMFVOFOCTELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloroethyltriisopropoxysilane, also known as TIPS-Cl, is a versatile compound that is widely used in the field of organic synthesis. It is a colorless liquid that is soluble in most organic solvents. TIPS-Cl is an important intermediate in the preparation of various organosilicon compounds, which have a wide range of applications in different fields, such as pharmaceuticals, materials science, and electronics.

Mechanism of Action

2-Chloroethyltriisopropoxysilane is a reactive compound that undergoes hydrolysis in the presence of water. The hydrolysis of 2-Chloroethyltriisopropoxysilane leads to the formation of triisopropoxyvinylsilane and HCl. The reactive vinylsilane intermediate can then be used for the preparation of various organosilicon compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Chloroethyltriisopropoxysilane. However, it is known that 2-Chloroethyltriisopropoxysilane is a toxic compound that can cause irritation to the skin, eyes, and respiratory system. Therefore, it should be handled with care and proper safety precautions should be taken while working with this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloroethyltriisopropoxysilane in lab experiments include its high reactivity and versatility. 2-Chloroethyltriisopropoxysilane can be used to prepare a wide range of organosilicon compounds, which have potential applications in different fields. However, the limitations of using 2-Chloroethyltriisopropoxysilane include its toxicity and the need for careful handling and safety precautions.

Future Directions

There are several future directions for the use of 2-Chloroethyltriisopropoxysilane in scientific research. One potential application is the development of new materials for electronic devices, such as flexible displays and sensors. 2-Chloroethyltriisopropoxysilane can also be used in the development of new drug delivery systems, which can improve the efficacy and safety of drugs. Additionally, 2-Chloroethyltriisopropoxysilane can be used in the preparation of new organosilicon compounds that have potential applications in catalysis and materials science.

Synthesis Methods

The most commonly used method for the synthesis of 2-Chloroethyltriisopropoxysilane is the reaction between triisopropoxyvinylsilane and thionyl chloride. The reaction is carried out under anhydrous conditions and yields high purity 2-Chloroethyltriisopropoxysilane. The reaction can be represented as follows:
(CH3)2CHOSi(CH=CH2)O(CH3)2 + SOCl2 → (CH3)2CHOCH2CH2Si(OiPr)3 + HCl

Scientific Research Applications

2-Chloroethyltriisopropoxysilane has been extensively used in scientific research for the preparation of various organosilicon compounds. It is used as a reagent in the synthesis of silane coupling agents, which are widely used in the field of polymer science. 2-Chloroethyltriisopropoxysilane is also used in the preparation of organosilicon compounds that have potential applications in drug delivery systems, as well as in the development of new materials for electronic devices.

properties

CAS RN

18023-54-6

Molecular Formula

C11H25ClO3Si

Molecular Weight

268.85 g/mol

IUPAC Name

2-chloroethyl-tri(propan-2-yloxy)silane

InChI

InChI=1S/C11H25ClO3Si/c1-9(2)13-16(8-7-12,14-10(3)4)15-11(5)6/h9-11H,7-8H2,1-6H3

InChI Key

DDLMFVOFOCTELA-UHFFFAOYSA-N

SMILES

CC(C)O[Si](CCCl)(OC(C)C)OC(C)C

Canonical SMILES

CC(C)O[Si](CCCl)(OC(C)C)OC(C)C

Other CAS RN

18023-54-6

Origin of Product

United States

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